molecular formula C6H11NO B14315639 2-Methyl-2,3,4,5-tetrahydropyridine oxide CAS No. 106130-14-7

2-Methyl-2,3,4,5-tetrahydropyridine oxide

Cat. No.: B14315639
CAS No.: 106130-14-7
M. Wt: 113.16 g/mol
InChI Key: RFQVFAXHUAWCAQ-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydropyridine oxide is a heterocyclic organic compound that belongs to the class of tetrahydropyridines These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2,3,4,5-tetrahydropyridine oxide can be synthesized through several methods. One common method involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with vinyl ethers. This reaction is typically carried out under controlled conditions to ensure high optical purity . Another method involves the treatment of piperidine and 2-methylpiperidine with sodium hypochlorite in water, followed by refluxing the resulting N-chlorinated derivatives in a solution of potassium hydroxide or sodium methoxide in methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydropyridine oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminium hydride for reduction, sodium hypochlorite for oxidation, and various alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have different biological and chemical properties. For example, the cycloaddition of this compound with alkenes can produce perhydroisoxazolopyridine derivatives .

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydropyridine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydropyridine oxide involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, which is relevant in the study of neurodegenerative diseases such as Parkinson’s Disease . The presence of the oxide group allows the compound to participate in redox reactions, influencing its biological activity and interactions with cellular components.

Comparison with Similar Compounds

2-Methyl-2,3,4,5-tetrahydropyridine oxide can be compared with other similar compounds, such as:

Properties

CAS No.

106130-14-7

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

InChI

InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3

InChI Key

RFQVFAXHUAWCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=[N+]1[O-]

Origin of Product

United States

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